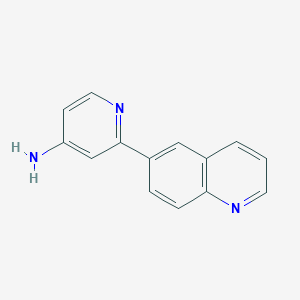

2-quinolin-6-ylpyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-6-ylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-12-5-7-17-14(9-12)11-3-4-13-10(8-11)2-1-6-16-13/h1-9H,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMZYIPLJYVIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=NC=CC(=C3)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Quinolin 6 Ylpyridin 4 Amine

Retrosynthetic Analysis and Design of Synthetic Pathways for 2-quinolin-6-ylpyridin-4-amine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ub.eduyoutube.com For a molecule like this compound, with its interconnected aromatic systems, several disconnection strategies can be envisioned.

A primary disconnection would be at the C-C bond between the quinoline (B57606) and pyridine (B92270) rings. This suggests a cross-coupling reaction as a key step in the forward synthesis. Common cross-coupling reactions for forming such biaryl linkages include the Suzuki-Miyaura coupling, which would involve a quinoline-boronic acid derivative and a halogenated aminopyridine, or vice-versa. researchgate.net

Another strategic cut could be made at one of the C-N bonds of the aminopyridine ring. This approach would involve building the aminopyridine ring onto a pre-existing quinoline structure. For example, a quinoline-containing precursor could react with a suitable three-carbon component to form the pyridine ring.

The choice of the most viable synthetic plan depends on the availability of starting materials, the efficiency of the individual reactions, and the ability to control regioselectivity, especially when introducing substituents onto the aromatic rings. ub.eduamazonaws.com

Table 1: Potential Retrosynthetic Disconnections for this compound

| Disconnection Point | Precursor A | Precursor B | Key Forward Reaction |

| Quinoline-Pyridine C-C bond | 6-Bromoquinoline or 6-Quinolineboronic acid | 4-Amino-2-chloropyridine or 2-Bromo-4-aminopyridine | Suzuki-Miyaura or similar cross-coupling reaction |

| Pyridine Ring C-N bond | 6-Acetylquinoline | Enaminone or similar 3-carbon synthon | Condensation/Cyclization reaction |

| Pyridine Ring C-C bond | 6-Substituted quinoline | Substituted pyridine fragment | Multi-step annulation |

Development and Optimization of Synthetic Routes

The theoretical pathways identified through retrosynthesis must be practically developed and optimized. This involves selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity.

The synthesis of this compound and its derivatives often requires a multi-step sequence. youtube.comnih.govyoutube.com A common strategy involves the initial synthesis of a substituted quinoline core, followed by the construction or attachment of the aminopyridine moiety.

For instance, a Pfitzinger reaction, using a substituted isatin (B1672199) and a compound with an active methylene (B1212753) group, can be employed to construct the quinoline ring system. nih.gov Alternatively, quinolines can be assembled through various other methods, such as the Friedländer annulation or Combes quinoline synthesis. organic-chemistry.org

Once the quinoline fragment is obtained, it can be functionalized, for example, by introducing a leaving group like a halogen at the 6-position. This halogenated quinoline can then undergo a palladium-catalyzed cross-coupling reaction with an aminopyridine boronic ester to form the target molecule. researchgate.net The optimization of such a multi-step synthesis involves refining each individual step to ensure high conversion and easy purification of intermediates. youtube.comyoutube.com

Both convergent and divergent strategies can be applied to the synthesis of this compound derivatives.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of different target molecules. Starting with a pre-formed this compound core, various functional groups can be introduced at different positions on either the quinoline or pyridine rings. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies.

The application of green chemistry principles aims to make chemical processes more environmentally benign. researchgate.netacs.orgnih.gov In the synthesis of this compound, several green chemistry strategies can be implemented:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic reactions are preferred over stoichiometric ones as they generate less waste. dokumen.pubresearchgate.net

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, ethanol, or even solvent-free reaction conditions. nih.govresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Reduction of Derivatives: Avoiding the use of protecting groups can shorten the synthetic sequence and reduce the amount of waste generated. acs.orgdokumen.pub

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | Optimizing reactions to minimize by-products. |

| Catalysis | Using catalytic amounts of reagents, such as palladium catalysts in cross-coupling reactions, instead of stoichiometric amounts. dokumen.pubresearchgate.net |

| Safer Solvents and Auxiliaries | Exploring water or other green solvents as the reaction medium. nih.govresearchgate.net |

| Design for Energy Efficiency | Utilizing microwave irradiation or conducting reactions at room temperature to reduce energy consumption. researchgate.net |

Post-Synthetic Functionalization and Derivatization of this compound

Once the core structure of this compound is synthesized, it can be further modified to introduce a variety of functional groups. nih.govdiva-portal.org This post-synthetic modification is crucial for fine-tuning the molecule's properties.

The primary amino group on the pyridine ring is a key handle for derivatization. It can undergo a range of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. These modifications can significantly impact the molecule's biological activity or material properties. nih.govudel.edu

Regioselectivity is a critical consideration when functionalizing a molecule with multiple reactive sites. In this compound, both the quinoline and pyridine rings contain positions that can be substituted.

The electronic nature of the quinoline and pyridine rings, as well as the directing effects of existing substituents, will govern the position of further functionalization. For instance, electrophilic aromatic substitution on the quinoline ring is influenced by the electron-donating or -withdrawing nature of the pyridine substituent. Computational studies can help predict the most likely sites for modification. acs.orgmdpi.com

The introduction of substituents can have a profound effect on the molecule's properties. For example, adding electron-withdrawing groups can alter the electronic properties and reactivity of the aromatic system, while introducing bulky groups can influence the molecule's conformation and binding interactions. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 2 Quinolin 6 Ylpyridin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-quinolin-6-ylpyridin-4-amine. Both ¹H and ¹³C NMR would provide detailed information about the electronic environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the quinoline (B57606) and pyridine (B92270) rings. The aromatic protons would likely appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The two protons of the primary amine group (-NH₂) would likely appear as a single, potentially broad, signal whose chemical shift would be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings would resonate in the 100-160 ppm range. The specific chemical shifts would help confirm the substitution pattern on both the quinoline and pyridine moieties.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Atom Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

| Quinoline C2 | - | 151.5 |

| Quinoline H3 | 7.45 (d) | 121.8 |

| Quinoline H4 | 8.10 (d) | 136.2 |

| Quinoline C4a | - | 128.0 |

| Quinoline H5 | 7.95 (d) | 129.5 |

| Quinoline C6 | - | 138.0 |

| Quinoline H7 | 7.70 (dd) | 127.8 |

| Quinoline H8 | 8.20 (d) | 129.0 |

| Quinoline C8a | - | 148.3 |

| Pyridine C2' | - | 158.0 |

| Pyridine H3' | 7.05 (d) | 110.5 |

| Pyridine C4' | - | 155.0 |

| Pyridine H5' | 8.30 (d) | 112.0 |

| Pyridine C6' | - | 150.0 |

| Amine NH₂ | 6.50 (br s) | - |

| (Note: Shifts are illustrative. d = doublet, dd = doublet of doublets, br s = broad singlet) |

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing through-bond and through-space correlations. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the quinoline ring system (e.g., H3-H4, H5-H7-H8) and the pyridine ring (H3'-H5'), confirming the spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly bonded to. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are separated by two or three bonds. The key correlation expected for this compound would be between the protons on one ring and the carbons of the other at the linkage point (e.g., between quinoline protons H5/H7 and the pyridine C2', and between pyridine proton H3' and the quinoline C6). This would unequivocally confirm the C6-C2' connectivity between the two heterocyclic systems. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. For this molecule, NOESY could reveal the preferred rotational conformation (conformer) around the single bond connecting the quinoline and pyridine rings by showing correlations between protons on the respective rings that are in close proximity.

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline powder form. This technique is valuable for identifying the presence of different crystalline forms (polymorphs) and for analyzing the molecular conformation and packing arrangements in the solid state, which can differ from the solution state.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal. This analysis would yield:

Absolute Structure: Unambiguous confirmation of the molecular connectivity.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. A key parameter would be the dihedral angle between the planes of the quinoline and pyridine rings, indicating the degree of twisting in the molecule. mdpi.com

Intermolecular Interactions: It would reveal how molecules pack in the crystal lattice, identifying crucial non-covalent interactions such as hydrogen bonds formed by the amine group with nitrogen atoms of neighboring molecules, as well as potential π-π stacking interactions between the aromatic rings.

Interactive Table 2: Hypothetical Crystallographic Data for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1030 |

| Z (molecules/unit cell) | 4 |

| Quinoline-Pyridine Dihedral Angle (°) | 35.2 |

| H-Bond (N-H···N) distance (Å) | 2.95 |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" by probing the vibrational modes of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands. For the primary amine group (-NH₂), two distinct N-H stretching bands would be expected in the 3300-3500 cm⁻¹ region. orgchemboulder.com The N-H bending vibration would appear around 1600 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the characteristic C=C and C=N stretching vibrations of the quinoline and pyridine rings would appear in the 1400-1600 cm⁻¹ region. The C-N stretching of the aromatic amine would be found around 1250-1335 cm⁻¹. orgchemboulder.com The position and broadness of the N-H stretching bands can provide evidence of hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings, as these symmetric vibrations often produce strong Raman signals. It serves as a complementary technique to FT-IR for a complete vibrational analysis. doi.org

Interactive Table 3: Hypothetical Vibrational Mode Assignments for this compound.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 (medium) | Weak |

| N-H Symmetric Stretch | 3350 (medium) | Weak |

| Aromatic C-H Stretch | 3050 (weak) | Strong |

| N-H Bend (Scissoring) | 1620 (strong) | Medium |

| Aromatic Ring C=C/C=N Stretch | 1590, 1500, 1450 (strong) | Strong |

| Aromatic C-N Stretch | 1310 (strong) | Medium |

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion (M⁺˙). This exact mass allows for the unambiguous determination of the molecular formula (C₁₄H₁₁N₃ for the neutral compound).

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information. Plausible fragmentation pathways for this compound could include the cleavage of the C-C bond between the two rings, leading to ions corresponding to the quinolinyl and aminopyridinyl fragments. The loss of small, stable neutral molecules like HCN from the heterocyclic rings is also a common fragmentation pathway for such compounds. chempap.orgresearchgate.net

Interactive Table 4: Hypothetical Mass Spectrometry Data for this compound.

| Analysis | Expected Result | Information Gained |

| HRMS (EI) | [M]⁺˙ measured at m/z 221.0953 (Calculated for C₁₄H₁₁N₃: 221.0953) | Unambiguous confirmation of the molecular formula. |

| MS/MS of m/z 221 | Major fragments at m/z 128 (quinolinyl fragment) and m/z 94 (aminopyridinyl fragment) | Confirmation of the core structural components. |

| MS/MS of m/z 221 | Fragment at m/z 194 ([M-HCN]⁺˙) | Characteristic fragmentation of N-heterocycles. |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to analyze chiral molecules that can rotate plane-polarized light. The molecule this compound is achiral as it lacks any stereocenters and possesses a plane of symmetry in its likely conformations. Therefore, it would not exhibit optical activity, and these techniques would not be applicable. Should the molecule be derivatized with a chiral auxiliary or form a complex with a chiral host, these methods could then be used to study the stereochemistry of the resulting species.

Computational and Theoretical Studies on 2 Quinolin 6 Ylpyridin 4 Amine

Molecular Docking Studies for Protein-Ligand Interaction PredictionMolecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Binding Site Analysis and Key Residue InteractionsFollowing docking, a detailed analysis of the binding site reveals the specific interactions between the ligand and the protein's amino acid residues. Identifying key interactions, such as hydrogen bonds and hydrophobic contacts, is essential for explaining the ligand's binding affinity and for guiding further optimization of the compound.

While the principles and applications of these computational methods are well-established for various quinoline (B57606) derivatives, specific data tables, research findings, and analyses for 2-quinolin-6-ylpyridin-4-amine remain absent from the surveyed literature.

Ligand-Target Complex Stability and Binding Energy Calculations

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting the binding affinity and stability of a ligand within the active site of a biological target. nih.govmdpi.com For derivatives of the quinoline scaffold, these computational methods have been widely applied to understand their potential as therapeutic agents.

In studies involving similar heterocyclic compounds, molecular docking is used to predict the binding conformation and estimate the binding energy of the ligand-protein complex. For instance, in the investigation of potential inhibitors for enzymes like BACE-1 and γ-secretase, which are relevant in Alzheimer's disease, docking studies revealed binding energies for various ligands in the range of -7.0 to -10.1 kcal/mol. nih.gov A more negative binding energy generally indicates a more favorable binding interaction. nih.gov The stability of these complexes is further assessed using MD simulations, which monitor the dynamic behavior of the ligand and protein over time. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which provides insights into the conformational stability of the complex. mdpi.com Stable protein-ligand complexes typically exhibit RMSD values that plateau after an initial equilibration period. mdpi.com

For example, in a study of potential monkeypox virus inhibitors, MD simulations showed that stable protein-ligand complexes had protein RMSD values around 2 Å. mdpi.com The binding free energies can be further refined using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which provides a more accurate estimation of the binding affinity. vienkiemnghiem.gov.vn These calculations help in identifying promising lead compounds for further experimental validation. vienkiemnghiem.gov.vn

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are crucial in medicinal chemistry for predicting the activity of new compounds and for designing molecules with desired properties. nih.govmdpi.com

The development of a QSAR/QSPR model involves several steps, including the selection of a dataset of compounds with known activities or properties, the calculation of molecular descriptors, the development of a mathematical equation using statistical methods, and the validation of the model. rsc.org Molecular descriptors can be categorized as 1D, 2D, or 3D, and they encode different aspects of the molecular structure. researchgate.net

For quinoline derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as anti-HIV-1 activity. nih.gov In one study, a series of 2-(aryl or heteroaryl)quinolin-4-amines were synthesized and their anti-HIV-1 activity was evaluated. nih.gov A QSAR analysis was then performed to identify the key structural features influencing the activity. nih.gov Such models can guide the synthesis of more potent analogs. nih.gov The predictive power of a QSAR model is assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). rsc.org For a model to be considered robust, these values should be high. rsc.org

Table 2: Key Statistical Parameters in QSAR/QSPR Model Validation

| Parameter | Description | Acceptable Value | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | Proportion of variance in the dependent variable that is predictable from the independent variable(s). | Closer to 1.0 | rsc.org |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal cross-validation. | > 0.5 for a predictive model | rsc.org |

| F-value (Fischer's F-test) | Judges the overall significance of the regression model. | High value indicates significance | rsc.org |

| VIF (Variance Inflation Factor) | Detects multicollinearity among predictor variables. | Between 1.0 and 4.0 is acceptable | rsc.org |

Reaction Mechanism Prediction and Transition State Elucidation via Computational Methods

Computational chemistry plays a vital role in elucidating reaction mechanisms and identifying transition state structures, which are critical for understanding chemical reactivity and selectivity. nih.gove3s-conferences.org Density Functional Theory (DFT) is a commonly used method for these types of investigations. nih.gov

For the synthesis of quinoline and pyridine (B92270) derivatives, computational studies can predict the most likely reaction pathways and the energies of intermediates and transition states. mdpi.comorganic-chemistry.org For instance, in amine-catalyzed aldol (B89426) reactions, DFT calculations have been used to explore the mechanisms, transition states, and stereochemistries. nih.gov These calculations can reveal the role of hydrogen bonding and charge stabilization in lowering activation energies. nih.gov

In the context of synthesizing complex heterocyclic systems, computational methods can help to rationalize experimental observations, such as product ratios and stereoselectivity. nih.gov For example, in the synthesis of pyrrolidine-2,3-diones, DFT calculations were used to propose a reaction mechanism and explain the observed kinetic and thermodynamic selectivity. beilstein-journals.org By calculating the Gibbs free energy of activation (ΔG‡) for different pathways, the most favorable route can be identified. beilstein-journals.org Such computational insights are invaluable for optimizing reaction conditions and for the rational design of synthetic routes to new molecules like this compound. organic-chemistry.orgarxiv.org

Table 3: Common Computational Methods in Reaction Mechanism Studies

| Method | Application | Information Obtained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure of molecules. | Energies of reactants, products, intermediates, and transition states; reaction pathways. | nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in large systems like enzymes. | Influence of the environment (e.g., solvent, protein) on the reaction. | nih.gov |

| Transition State Theory (TST) | Calculating reaction rate constants. | Prediction of reaction kinetics. | beilstein-journals.org |

Investigation of Mechanistic Aspects of Biological Interactions in Vitro/molecular Level

Target Identification and Engagement Studies for 2-quinolin-6-ylpyridin-4-amine

Research into compounds structurally related to this compound has identified several key protein targets, primarily within the kinase and G-protein coupled receptor families.

The quinoline-pyridine scaffold is a prominent feature in a multitude of kinase inhibitors. These inhibitors frequently operate through an ATP-competitive mechanism, where they occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. nih.gov

Efforts to develop potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) have led to the discovery of quinoline (B57606) derivatives with significant biochemical and cellular activity. acswrm.org For instance, the compound N-(2-chloro-5-(4-morpholinoquinolin-6-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, which features the quinolin-6-yl-pyridin core, demonstrated potent inhibition of PI3Kα with a Ki value of 0.6 nM and mTOR with an IC₅₀ of 3.9 nM. acswrm.org The inhibition of ATP-dependent phosphorylation is a hallmark of this class of compounds. acswrm.org

Similarly, pyridine-quinoline hybrids have been identified as both competitive and non-competitive inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. nih.govsemanticscholar.orgresearchgate.net Kinetic studies using Lineweaver-Burk plots have confirmed that certain derivatives act as competitive inhibitors, while others exhibit a mixed competitive and non-competitive profile. semanticscholar.orgresearchgate.net Fused quinoline derivatives have also been developed as ATP-competitive inhibitors of ERK1/2 kinases, with studies determining specific Ki values for their interaction with the enzyme. nih.gov

Table 1: Enzyme Inhibition Data for Representative Quinoline-Pyridine Derivatives

| Compound Name | Target Enzyme | Inhibition Constant (Ki) | IC₅₀ | Mechanism of Action |

|---|---|---|---|---|

| N-(2-chloro-5-(4-morpholinoquinolin-6-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide | PI3Kα | 0.6 nM | - | ATP-competitive acswrm.org |

| N-(2-chloro-5-(4-morpholinoquinolin-6-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide | mTOR | - | 3.9 nM | ATP-competitive acswrm.org |

| Fused pyrano[3,2-c]quinoline-6,7,8,13-tetraone (Compound 6) | ERK2 | 0.09 µM | 0.16 µM | ATP-competitive nih.gov |

| Pyridine-quinoline hybrid (Compound 5c) | PIM-1 Kinase | - | 0.04 µM | Competitive semanticscholar.org |

| Pyridine-quinoline hybrid (Compound 13a) | PIM-1 Kinase | - | 0.03 µM | Competitive & Non-competitive semanticscholar.org |

This table presents data for analogues and derivatives of the core this compound structure to illustrate typical inhibitory activities.

Beyond enzyme inhibition, the quinoline scaffold is integral to ligands targeting G-protein coupled receptors (GPCRs). nih.govnih.gov Receptor binding assays are fundamental in determining the affinity (often expressed as IC₅₀ or Kᵢ values) and selectivity of these compounds for their intended target versus other receptors. bmglabtech.com

A notable example is the development of a potent and selective kappa opioid receptor (KOR) antagonist, which incorporates a complex quinoline structure. nih.gov This compound, BTRX-335140, was profiled for its binding affinity and demonstrated high selectivity for KOR over a wide panel of other protein targets, including other opioid receptors like MOR and DOR. nih.gov Such broad selectivity screening is crucial for identifying clean pharmacological tools and potential therapeutic candidates. nih.gov

In other research, 3-(aminomethyl)quinoline derivatives were found to have high binding affinity for the melanin-concentrating hormone receptor 1 (MCHR1), with one 8-methylquinoline (B175542) analogue showing an IC₅₀ of 0.54 nM. acs.org Importantly, this compound displayed negligible affinity for the serotonin (B10506) 5-HT2c receptor, highlighting its selectivity. acs.org Furthermore, other quinoline derivatives have been identified as high-affinity antagonists of the 5-HT1A receptor. nih.gov

Table 2: Receptor Binding Affinity for Representative Quinoline Derivatives

| Compound Name | Target Receptor | Binding Affinity (IC₅₀) | Profile |

|---|---|---|---|

| BTRX-335140 | Kappa Opioid Receptor (KOR) | 1.1 nM (Kᵢ) | Antagonist nih.gov |

| 8-methyl-3-(aminomethyl)quinoline derivative (Compound 5v) | MCHR1 | 0.54 nM | Antagonist acs.org |

| SB-649915 | 5-HT1A | 1.3 nM (Kᵢ) | Antagonist nih.gov |

This table presents data for analogues and derivatives of the core this compound structure to illustrate typical receptor binding profiles.

The engagement of specific targets by quinoline-based compounds leads to the modulation of intracellular signaling pathways. A frequently observed effect is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. acswrm.orgmerckmillipore.comnih.govnih.gov

Inhibition of this pathway by quinoline derivatives has been demonstrated in various cancer cell lines. acswrm.orgmerckmillipore.com For example, a derivative of 2-quinolin-4-amine was shown to suppress the Akt/mTOR pathway in pancreatic cancer cells, leading to the induction of autophagy and apoptosis. merckmillipore.com Similarly, a potent PI3K/mTOR dual inhibitor featuring a quinolin-6-yl-pyridin structure effectively blocked the PI3K pathway in a mouse pharmacodynamic model. acswrm.org The activity of these compounds is often confirmed in cell lysates by observing a reduction in the phosphorylation of downstream pathway components, such as the ribosomal protein S6. nih.gov Further studies on thiazolo-quinolone hybrids confirmed their ability to induce apoptosis in lung cancer cells by modulating the expression of proteins in the EGFR, PI3K, and mTOR signaling pathways. researchgate.net

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for designing more potent and selective molecules.

SAR studies on 2-(heteroaryl)quinolin-4-amines revealed that the nature and position of the heteroaryl group significantly impact biological activity. For instance, in a series of anti-HIV-1 agents, derivatives of 2-(3-pyridyl)quinoline were found to be the most active and least toxic. nih.gov This highlights the importance of the specific isomeric linkage between the quinoline and pyridine (B92270) rings.

In the context of kinase inhibition, the quinoline moiety often interacts with a hydrophobic pocket in the ATP-binding site. acs.org The substitution pattern on both the quinoline and pyridine rings is critical for optimizing this interaction and achieving selectivity. For example, replacing a 4-pyridyl ring with a quinoline moiety was shown to increase inhibitory activity against several kinases, including Aurora A and MPS1. nih.gov The 6-position of the quinoline core has been identified as a crucial point for modification to enhance potency, as demonstrated in the development of antivirals against Enterovirus D68. nih.gov Docking studies of 2-aminopyridine-based kinase inhibitors suggested that the quinoline moiety's position can be constrained by the scaffold's binding to the kinase hinge region, which can affect potency. acs.org

The insights gained from SAR studies guide the rational design of analogues with improved properties. A common strategy involves modifying specific substituents to enhance interactions with the target or to introduce steric hindrance that prevents binding to off-target proteins.

For example, in the development of ALK2 kinase inhibitors, a 3,4,5-trimethoxyphenyl group was replaced with a 5-quinoline moiety, which resulted in substantially increased selectivity for BMP versus TGF-β inhibition. acs.org This was attributed to the quinoline interacting with a specific hydrophobic pocket. acs.org In another study, optimization of a quinoline series of N-myristoyltransferase (NMT) inhibitors involved replacing a 6-benzyloxy moiety with longer substituents containing a terminal amine group to improve potency. rsc.org The design of PI3K/mTOR inhibitors also benefited from this approach, leading to the discovery of a series of substituted quinoline and quinoxaline (B1680401) derivatives with potent dual inhibitory activity. acswrm.org These examples underscore the utility of the quinoline-pyridine framework as a tunable scaffold for developing selective and potent inhibitors and receptor modulators.

Biophysical Characterization of this compound Interactions (e.g., SPR, ITC)

Detailed biophysical studies, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are crucial for quantitatively characterizing the direct binding of a compound to its molecular target. These techniques provide invaluable data on binding affinity (K_D), kinetics (k_a, k_d), and the thermodynamic parameters (ΔH, ΔS) of the interaction, which are fundamental to understanding the mechanism of action.

As of the latest available data, specific SPR or ITC studies characterizing the direct binding of this compound to a purified biological target have not been reported in the peer-reviewed literature. Research on the broader class of quinoline derivatives demonstrates the utility of these methods. For instance, ITC has been employed to study the binding of novel 1,2,3-triazole-based quinoline compounds to serum albumin proteins, revealing the thermodynamic forces driving the complexation. acs.org Such studies establish the involvement of van der Waals forces and hydrogen bonds in the binding interaction. acs.org However, in the absence of direct experimental data for this compound, its specific binding kinetics and thermodynamic profile remain uncharacterized.

Table 1: Biophysical Interaction Data for this compound (No specific data available in the literature)

| Technique | Target Protein | Binding Affinity (K_D) | Kinetic Parameters (k_a, k_d) | Thermodynamic Parameters (ΔH, ΔS) | Reference |

|---|---|---|---|---|---|

| SPR | Data Not Available | Data Not Available | Data Not Available | Not Applicable | N/A |

| ITC | Data Not Available | Data Not Available | Not Applicable | Data Not Available | N/A |

Investigation of Subcellular Localization and Intracellular Target Engagement in in vitro Cell Models

Understanding where a compound localizes within a cell and whether it engages its intended target in a cellular context is a critical step in drug discovery. Techniques like high-content imaging, cellular thermal shift assays (CETSA), and the use of fluorescently-tagged compounds can elucidate these aspects.

For this compound, specific studies detailing its subcellular distribution or direct target engagement in cell-based assays are not currently published. Research on other quinoline analogs provides a framework for how such investigations might proceed. For example, studies on certain quinoline-based pigmentation inhibitors have shown that they can alter the subcellular distribution of proteins like tyrosinase, causing them to be restricted to the perinuclear region of melanocytes. nih.gov This was determined through immunofluorescence microscopy, demonstrating a mechanism of action related to altering intracellular protein trafficking rather than direct enzyme inhibition. nih.gov

Similarly, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to disrupt lysosome function, which in turn impairs autophagy and induces apoptosis in cancer cells. oncotarget.com These findings were established by observing the accumulation of autophagic markers like LC3 and p62. oncotarget.com

While these examples highlight potential mechanisms for related compounds, the specific subcellular fate and target engagement profile of this compound have yet to be experimentally determined. Without such studies, the intracellular molecular interactions of this specific compound remain speculative.

Table 2: Subcellular Localization and Target Engagement for this compound (No specific data available in the literature)

| Assay Type | Cell Line | Observed Localization | Method of Detection | Target Engagement Confirmation | Reference |

|---|---|---|---|---|---|

| Immunofluorescence | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| CETSA | Data Not Available | Not Applicable | Data Not Available | Data Not Available | N/A |

| Fluorescent Tagging | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Advanced Analytical Methodologies for Research Applications of 2 Quinolin 6 Ylpyridin 4 Amine

Development of Hyphenated Techniques (LC-MS, GC-MS) for Purity Assessment and Metabolite Identification in in vitro Systems

No specific LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) methods have been published for the purity assessment or in vitro metabolite identification of 2-quinolin-6-ylpyridin-4-amine. While these techniques are standard for analogous compounds, the specific parameters—such as column type, mobile phase composition, ionization source settings, and fragmentation patterns—would need to be developed and validated for this particular molecule.

Chromatographic Method Development (HPLC, UPLC) for Separation and Quantification in Research Samples

There is no available literature detailing the development of specific HPLC (High-Performance Liquid Chromatography) or UPLC (Ultra-Performance Liquid Chromatography) methods for the separation and quantification of this compound in any research samples. Method development would involve optimizing conditions like the stationary phase, mobile phase gradient, flow rate, and detector wavelength to achieve adequate separation, sensitivity, and reproducibility.

Spectrophotometric and Fluorometric Assays for in vitro Quantification and Interaction Studies

No spectrophotometric (UV-Vis) or fluorometric assays have been described in the scientific literature for the quantification or study of interactions involving this compound. The feasibility of such assays would depend on the compound possessing a suitable chromophore for UV-Vis absorbance or being naturally fluorescent or quenchable.

Microfluidic and High-Throughput Screening (HTS) Assay Development

There are no published reports on the development of microfluidic or High-Throughput Screening (HTS) assays specifically involving this compound. While HTS platforms are widely used in drug discovery for screening large compound libraries, no studies have disclosed the use of this specific compound in such a campaign or the development of a dedicated assay for it. mdpi.comnih.govenamine.net

Potential Applications As a Research Tool or Chemical Probe

Utility of 2-quinolin-6-ylpyridin-4-amine as a Mechanistic Probe in Biological Systems

While direct studies employing this compound as a mechanistic probe are not extensively documented, the broader class of quinoline (B57606) derivatives is well-established for its diverse biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govbenthamscience.comresearchgate.net These activities stem from the ability of the quinoline scaffold to interact with a variety of biological targets. The incorporation of a pyridin-4-amine moiety introduces additional hydrogen bonding capabilities and potential for specific interactions within protein binding sites.

The this compound structure can be systematically modified to probe biological pathways. For instance, alterations to the pyridine (B92270) or quinoline rings can help elucidate the specific molecular interactions required for a particular biological effect. By observing how these structural changes impact cellular or enzymatic activity, researchers can gain insights into the mechanism of action of more complex molecules built upon this scaffold. The nitrogen atoms in both the quinoline and pyridine rings can act as hydrogen bond acceptors, while the amine group on the pyridine ring can serve as a hydrogen bond donor, making it a useful tool for probing binding pockets of enzymes and receptors.

Integration into Chemical Biology Platforms for Target Validation

In the field of chemical biology, the identification and validation of protein targets are crucial for understanding disease pathology and for the development of new therapeutics. The this compound scaffold can be integrated into target identification platforms, such as inverse virtual screening, to predict its potential biological targets. nih.gov For example, a computational study on 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase as a likely target, which was then further investigated through molecular docking and dynamics simulations. nih.gov A similar in silico approach could be applied to this compound to generate hypotheses about its protein binding partners.

Once potential targets are identified, derivatives of this compound can be synthesized with reactive moieties or affinity tags. These modified probes can then be used in techniques like affinity chromatography or activity-based protein profiling to isolate and identify their cognate binding proteins from cell lysates. The validation of these targets can be further confirmed through subsequent biochemical and cellular assays.

Application as a Scaffold for Rational Design of New Chemical Entities

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. nih.govresearchgate.net The this compound framework combines the advantageous properties of the quinoline ring with the versatile interaction capabilities of the aminopyridine moiety, making it an excellent starting point for the rational design of new chemical entities. nih.gov

One area where this scaffold shows significant promise is in the development of kinase inhibitors, a major class of cancer therapeutics. The general structure of this compound bears resemblance to known kinase inhibitor pharmacophores, and its derivatives could be designed to target the ATP-binding site of specific kinases. The diverse biological activities reported for quinoline derivatives, such as antimycobacterial and antimicrobial effects, further underscore the potential of this scaffold in designing novel therapeutic agents. nih.gov

| Compound Class | Biological Activity | Reference |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | Antimycobacterial | nih.gov |

| General Quinoline Derivatives | Anticancer, Antimicrobial, Anticonvulsant, Anti-inflammatory | nih.govbenthamscience.com |

| Quinoline-based compounds | Antiviral, Antiparasitic, Anti-Alzheimer's | nih.gov |

Development of Fluorescent or Isotope-Labeled Analogs for Imaging and Tracing Studies

The development of molecular probes for bioimaging is a rapidly advancing field, and the this compound scaffold is well-suited for the creation of such tools. crimsonpublishers.com The inherent fluorescence of the quinoline ring system provides a foundation for designing novel fluorescent probes. researchgate.netnih.govnih.gov By strategically adding or modifying substituents, the photophysical properties, such as quantum yield and Stokes shift, can be fine-tuned for specific imaging applications, including live-cell imaging. crimsonpublishers.com

Furthermore, the scaffold can be labeled with radioisotopes for use in non-invasive imaging techniques like Positron Emission Tomography (PET). A notable example, while not the exact compound, is the development of N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives for PET imaging of α-synuclein aggregates in the brain, which are implicated in Parkinson's disease. mdpi.comnih.govresearchgate.net These studies demonstrated that analogs of the quinolinyl-pyridinyl-amine scaffold could be radiolabeled with isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) to create effective PET tracers. mdpi.comnih.govresearchgate.net These tracers exhibited good brain penetration and specific binding, highlighting the potential of the core scaffold in developing diagnostic imaging agents for neurological disorders. mdpi.comnih.govresearchgate.net

Isotope labeling with stable isotopes, such as deuterium (B1214612) (²H), could also be employed for in vivo tracing studies to understand the metabolic fate of compounds derived from this scaffold.

| Labeled Analog Type | Imaging/Tracing Application | Key Findings/Potential | Reference |

| Fluorescent Quinoline Derivatives | Live-cell imaging, sensing biological analytes | Tunable photophysical properties, potential for pH and ion sensing. | crimsonpublishers.comresearchgate.netnih.gov |

| ¹¹C and ¹⁸F Labeled Analogs | PET Imaging of Neurological Targets | Demonstrated brain penetration and specific binding for α-synuclein aggregates. | mdpi.comnih.govresearchgate.net |

| Stable Isotope-Labeled Analogs | In vivo metabolic tracing | Potential to elucidate metabolic pathways and pharmacokinetics. | nih.gov |

Conclusion and Future Research Directions

Synthesis of New Generations of 2-quinolin-6-ylpyridin-4-amine Analogues with Tailored Properties

The generation of new analogues of this compound with specific, tailored properties is a key future direction. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer versatile and efficient routes to a wide array of derivatives.

Key synthetic strategies would likely involve:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating carbon-carbon bonds. organic-chemistry.org It can be employed to couple a variety of substituted 6-haloquinolines with different pyridineboronic acids or vice versa. nih.govnih.govresearchgate.net This approach allows for the introduction of a wide range of substituents on both the quinoline (B57606) and pyridine (B92270) rings to modulate the electronic and steric properties of the final compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It is particularly well-suited for coupling aryl halides with amines. beilstein-journals.org This method could be used to directly couple a 6-haloquinoline with a substituted 4-aminopyridine (B3432731) or, alternatively, to aminate a pre-formed 2-(quinolin-6-yl)-4-halopyridine. nih.govacs.org The flexibility of this reaction allows for the synthesis of a diverse library of N-substituted analogues.

By strategically selecting the starting materials for these coupling reactions, medicinal chemists can systematically alter the structure of the this compound scaffold. For instance, introducing electron-donating or electron-withdrawing groups, hydrogen bond donors or acceptors, and lipophilic or hydrophilic moieties can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This tailored approach will be crucial in optimizing lead compounds for specific biological targets.

Advanced Computational Approaches for Deeper Mechanistic Understanding

To complement synthetic efforts, advanced computational techniques are indispensable for gaining a deeper mechanistic understanding of how these molecules interact with biological targets. Molecular modeling can predict binding affinities and guide the design of more potent and selective analogues.

Future computational studies on this compound analogues should include:

Molecular Docking: This technique can be used to predict the preferred binding orientation of a ligand to a specific protein target. mdpi.com For example, based on the known activity of similar scaffolds, analogues of this compound could be docked into the ATP-binding site of various kinases, such as PIM-1, to identify key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.govphyschemres.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding poses from docking studies. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. physchemres.org These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic targets.

These computational approaches will be vital in rational drug design, allowing for a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Exploration of Novel Biological Targets and Pathways in vitro

The structural similarity of this compound to known biologically active molecules suggests a number of potential therapeutic areas for investigation. The quinoline moiety is present in numerous antimalarial and antimicrobial agents, while the 4-aminopyridine structure is found in compounds with various pharmacological activities. nih.govfrontiersin.org

Future in vitro studies should focus on screening this compound analogues against a diverse panel of biological targets, including:

Protein Kinases: Many kinase inhibitors feature heterocyclic scaffolds. Given that pyridine-quinoline hybrids have shown inhibitory activity against kinases like PIM-1, this is a promising area of investigation. nih.govnih.gov A broad kinase screen could identify novel targets for these compounds in areas such as oncology.

Microbial Enzymes: Quinolinyl pyrimidines have been identified as inhibitors of Type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis. diva-portal.orgnih.gov Analogues of this compound could be tested for their activity against NDH-2 and other essential microbial enzymes, potentially leading to new antibacterial or antifungal agents.

Parasitic Targets: The 4-aminoquinoline (B48711) scaffold is famous for its role in antimalarial drugs like chloroquine. nih.gov New analogues could be tested for their ability to inhibit parasite growth, for example, by interfering with heme polymerization in Plasmodium falciparum.

Systematic in vitro screening will be essential to uncover the full therapeutic potential of this class of compounds and to identify novel biological targets and pathways.

Contribution of this compound Research to the Broader Field of Heterocyclic Chemistry

Research into this compound and its derivatives makes a significant contribution to the broader field of heterocyclic chemistry, particularly in the domain of medicinal chemistry. Both quinoline and pyridine are fundamental building blocks in drug discovery, and the development of hybrid molecules containing these two scaffolds expands the accessible chemical space for new therapeutic agents. researchgate.netnih.govnih.gov

The key contributions of this research area include:

Development of Novel Scaffolds: The fusion of quinoline and pyridine moieties creates a novel structural motif that can be further elaborated. The exploration of the synthesis and properties of these hybrid molecules enriches the toolkit of medicinal chemists.

Structure-Activity Relationship (SAR) Insights: The systematic synthesis and biological evaluation of this compound analogues will generate valuable SAR data. This information will not only guide the optimization of this specific compound class but will also contribute to a more general understanding of how to design bioactive molecules based on quinoline and pyridine rings.

Expansion of Pharmacological Applications: By identifying new biological targets for this class of compounds, this research can open up new avenues for the application of quinoline- and pyridine-based drugs in treating a wide range of diseases.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with aromatic protons appearing in δ 7.5–9.0 ppm .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 248.12) .

- X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, with SHELXL refinement ensuring accuracy (R-factor < 0.05) .

How can SHELXL address crystallographic ambiguities in this compound’s structure?

Q. Advanced

- Refinement protocols : SHELXL’s least-squares refinement corrects for thermal motion and disorder. Use

TWINandBASFcommands for twinned data . - Hydrogen placement :

AFIXconstraints position H atoms accurately, whileISORrestrains anisotropic displacement parameters . - Validation : Cross-check with

PLATONorMercuryto resolve clashes in electron density maps .

How should researchers resolve contradictions between NMR and XRD data in structural determination?

Q. Advanced

- Cross-validation : Compare NMR-derived torsion angles with XRD geometry. Discrepancies may indicate dynamic effects (e.g., rotational isomers) .

- DFT calculations : Optimize the structure computationally (e.g., Gaussian09) to match experimental NMR shifts with theoretical predictions .

- Multi-technique alignment : Use IR spectroscopy to confirm functional groups absent in XRD (e.g., NH stretches at ~3400 cm⁻¹) .

What strategies improve yield in nucleophilic substitution reactions for derivatives?

Q. Advanced

- Solvent selection : High-polarity solvents (e.g., DMF) stabilize transition states but may require inert atmospheres to prevent oxidation .

- Catalyst screening : Test Pd/Cu bimetallic systems for Suzuki-Miyaura couplings to reduce side-product formation .

- Microwave-assisted synthesis : Shorten reaction times (1–2 hours vs. 24 hours) while maintaining yields >70% .

What are common impurities in synthesis, and how are they mitigated?

Q. Basic

- Dehalogenation byproducts : Trace 6-hydroxyquinoline may form; suppress via strict moisture control .

- Coupling intermediates : Monitor reaction progress with TLC (Rf ~0.5 in EtOAc/hexane 3:7) .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for challenging separations .

How can structure-activity relationship (SAR) studies guide biological activity optimization?

Q. Advanced

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance binding to biological targets (e.g., kinase inhibitors) .

- Comparative analysis : Compare with 6-chloroquinolin-4-amine (antimalarial activity) to identify pharmacophore requirements .

- In silico docking : Use AutoDock Vina to predict interactions with receptor sites (e.g., ATP-binding pockets) .

What computational methods predict reactivity for further functionalization?

Q. Advanced

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridine nitrogen is a strong Lewis base (HOMO ~ -6.5 eV) .

- Molecular dynamics (MD) : Simulate solvent effects to optimize reaction pathways (e.g., DMSO vs. THF solvation) .

- Machine learning : Train models on existing quinoline reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.